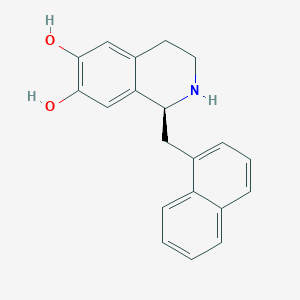

Ckd-712

説明

特性

CAS番号 |

626252-75-3 |

|---|---|

分子式 |

C20H19NO2 |

分子量 |

305.4 g/mol |

IUPAC名 |

(1S)-1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol |

InChI |

InChI=1S/C20H19NO2/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14/h1-7,11-12,18,21-23H,8-10H2/t18-/m0/s1 |

InChIキー |

YGCQFKVNIBDJFW-SFHVURJKSA-N |

異性体SMILES |

C1CN[C@H](C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43 |

正規SMILES |

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1-alpha-naphthylmethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline CKD 712 CKD-712 CKD712 YS 49 YS-49 YS49 compound |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of CKD-712

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: A Potent Inhibitor of NF-κB Signaling

CKD-712, chemically identified as (S)-1-(α-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, is an investigational compound that has demonstrated significant anti-inflammatory and potential anticancer properties. At the heart of its mechanism of action lies the potent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the immune response, inflammation, and cell survival.

CKD-712 has been shown to specifically interfere with the activation of NF-κB downstream of Toll-like receptor 4 (TLR4) signaling. TLR4, a key pattern recognition receptor of the innate immune system, is activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Upon activation, TLR4 initiates a signaling cascade that typically culminates in the activation and nuclear translocation of NF-κB, leading to the transcription of pro-inflammatory genes. CKD-712 effectively curtails this inflammatory response by blocking the activation of NF-κB.

Beyond its primary effect on NF-κB, CKD-712 has also been observed to modulate other crucial signaling pathways, including the Akt and mitogen-activated protein kinase (MAPK) pathways. This multifaceted activity suggests that CKD-712 may function as an immunomodulator, capable of fine-tuning the cellular response to inflammatory stimuli. The broader class of tetrahydroisoquinoline alkaloids, to which CKD-712 belongs, is recognized for a wide range of biological activities, including anticancer effects through mechanisms such as the inhibition of KRas, dihydrofolate reductase (DHFR), and cyclin-dependent kinase 2 (CDK2).

Quantitative Data Summary

The following tables summarize the key quantitative data reported for CKD-712 in preclinical studies.

Table 1: In Vitro Efficacy of CKD-712 on NF-κB Activation

| Assay | Cell Line | Stimulant | CKD-712 Concentration | Inhibition of NF-κB Activation (%) | IC₅₀ | Reference |

| Luciferase Reporter Assay | HEK293-TLR4 | LPS (25 ng/mL) | 50 µM | ~50% | Not Reported | [1] |

| Luciferase Reporter Assay | HEK293-TLR4 | LPS (50 ng/mL) | 50 µM | ~60% | Not Reported | [1] |

Table 2: Cytotoxicity Profile of CKD-712

| Assay | Cell Line | Exposure Time | CKD-712 Concentration | Cell Viability (%) | Reference |

| MTT Assay | HEK293-TLR4 | 24 hours | 100 µM | 50% | [1] |

| MTT Assay | HEK293-TLR4 | 24 hours | 200 µM | 40% | [1] |

Experimental Protocols

NF-κB Luciferase Reporter Assay

This protocol details the methodology used to quantify the inhibitory effect of CKD-712 on NF-κB transcriptional activity.

Materials:

-

HEK293 cells stably expressing TLR4 (HEK293-TLR4)

-

NF-κB luciferase reporter plasmid

-

Control plasmid for transfection normalization (e.g., β-galactosidase or Renilla luciferase)

-

Lipofectamine 2000 (or similar transfection reagent)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

CKD-712

-

Luciferase Assay System

-

Luminometer

Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293-TLR4 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

-

Allow cells to recover for 24 hours post-transfection.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the transfected cells with varying concentrations of CKD-712 or vehicle control (DMSO) for 1 hour.

-

Stimulate the cells with LPS (e.g., 25 ng/mL or 50 ng/mL) for 6 hours to induce NF-κB activation. Include an unstimulated control group.

-

-

Luciferase Activity Measurement:

-

After the incubation period, lyse the cells using the lysis buffer provided in the Luciferase Assay System.

-

Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.

-

Measure the activity of the control reporter (e.g., β-galactosidase or Renilla luciferase) to normalize for transfection efficiency.

-

-

Data Analysis:

-

Normalize the NF-κB luciferase activity to the control reporter activity.

-

Calculate the percentage of NF-κB inhibition for each concentration of CKD-712 relative to the LPS-stimulated vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the CKD-712 concentration and fitting the data to a dose-response curve.

-

Western Blotting for Signaling Pathway Analysis

This protocol outlines the procedure for analyzing the effect of CKD-712 on the phosphorylation status of key proteins in the Akt and MAPK signaling pathways.

Materials:

-

HEK293-TLR4 cells

-

LPS

-

CKD-712

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed HEK293-TLR4 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with CKD-712 or vehicle for 1 hour, followed by stimulation with LPS for the desired time (e.g., 15-60 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an ECL detection reagent and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Visualizations of Signaling Pathways and Workflows

Signaling Pathway Diagrams

Caption: CKD-712 inhibits the TLR4-mediated NF-κB signaling pathway.

Caption: Experimental workflow for the NF-κB luciferase reporter assay.

References

An In-depth Technical Guide to (1S)-1-(1-NAPHTHYLMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-6,7-DIOL HYDROBROMIDE

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

(1S)-1-(1-NAPHTHYLMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-6,7-DIOL HYDROBROMIDE, also known by its research codes CKD-712 and YS 49, is a synthetic tetrahydroisoquinoline derivative with a range of promising pharmacological activities. This document provides a comprehensive technical overview of its synthesis, mechanism of action, and key experimental data, designed to support further research and development efforts. The core structure, a substituted tetrahydroisoquinoline, is a well-established pharmacophore found in numerous biologically active compounds.

Synthesis

The synthesis of (1S)-1-(1-NAPHTHYLMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-6,7-DIOL HYDROBROMIDE is achieved through a stereoselective Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. For the synthesis of this specific enantiomer, dopamine hydrobromide serves as the β-arylethylamine precursor, and 1-naphthaleneacetaldehyde is the aldehyde component. The enantioselectivity is typically achieved through the use of a chiral auxiliary.

General Synthetic Workflow

Caption: General workflow for the asymmetric synthesis.

Experimental Protocol: Asymmetric Pictet-Spengler Reaction (General Procedure)

A detailed, specific protocol for the synthesis of (1S)-1-(1-NAPHTHYLMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-6,7-DIOL HYDROBROMIDE is not publicly available. The following is a generalized procedure based on known methods for the enantioselective synthesis of tetrahydroisoquinolines.[1][2][3][4][5]

-

Formation of the Chiral Iminium Ion: Dopamine hydrobromide is reacted with a suitable chiral auxiliary, such as Ellman's chiral auxiliary (tert-butanesulfinamide), in an appropriate solvent (e.g., CH₂Cl₂). This is followed by the addition of 1-naphthaleneacetaldehyde to form the corresponding chiral N-sulfinyl imine intermediate.

-

Diastereoselective Cyclization: The Pictet-Spengler cyclization is then induced. This can be achieved under acidic conditions (e.g., using a Lewis acid or a protic acid) at controlled temperatures. The chiral auxiliary directs the cyclization to favor the formation of the desired (1S)-diastereomer.

-

Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the nitrogen of the tetrahydroisoquinoline ring. This is typically accomplished by treatment with an acid (e.g., HCl in an alcoholic solvent).

-

Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization to obtain the hydrobromide salt.

Pharmacological Properties and Mechanism of Action

CKD-712 exhibits a multi-faceted pharmacological profile, with significant activities in cardioprotection, wound healing, and anti-inflammation. These effects are mediated through the modulation of several key intracellular signaling pathways.

Cardioprotective Effects: PI3K/Akt Signaling Pathway

CKD-712 has been shown to reduce myocardial apoptosis following ischemia-reperfusion injury. This protective effect is mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

Caption: CKD-712-mediated cardioprotection via the PI3K/Akt pathway.

Wound Healing: AMPK/HO-1/VEGF Signaling Pathway

CKD-712 promotes wound closure by stimulating the production of Vascular Endothelial Growth Factor (VEGF). This is achieved through the activation of AMP-activated protein kinase (AMPK) and the subsequent induction of Heme Oxygenase-1 (HO-1).

Caption: CKD-712-induced wound healing via the AMPK/HO-1/VEGF pathway.

Anti-inflammatory Effects: TLR4/NF-κB Signaling Pathway

CKD-712 demonstrates potent anti-inflammatory properties by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines.

Caption: Anti-inflammatory mechanism of CKD-712 via inhibition of TLR4/NF-κB signaling.

Quantitative Data

The following tables summarize the available quantitative data for CKD-712.

Table 1: Pharmacokinetic Parameters in Rats

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Tₘₐₓ | 0.25 | h | |

| Cₘₐₓ | 1234.5 | ng/mL | |

| AUC₀-t | 890.7 | ng·h/mL | |

| t₁/₂ | 1.8 | h | |

| CL/F | 11.2 | L/h/kg | |

| Vd/F | 28.9 | L/kg |

Data from a single intravenous dose of 10 mg/kg in rats.

Table 2: In Vitro Efficacy Data | Assay | Parameter | Value | Cell Line/System | Reference | | :--- | :--- | :--- | :--- | :--- | | VEGF Production | Dose-dependent increase | 1-10 µM | Human Dermal Fibroblasts | | | NF-κB Activation (LPS-induced) | Inhibition at 50 µM | HEK293-TLR4 cells | | | Cell Viability | 50% at 100 µM (24h) | HEK293-TLR4 cells | |

Table 3: Receptor Binding Affinities (Ki values)

| Receptor | Ki (nM) | Assay Conditions | Reference |

|---|---|---|---|

| Dopamine D₁ | Data not available | ||

| Dopamine D₂ | Data not available | ||

| Dopamine D₃ | Data not available | ||

| Other Receptors | Data not available |

Comprehensive receptor binding affinity data for CKD-712 is not currently available in the public domain.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections provide generalized protocols for key assays used to characterize the activity of CKD-712.

Western Blot for PI3K/Akt Pathway Activation

This protocol describes the detection of phosphorylated and total Akt as a measure of PI3K/Akt pathway activation.

-

Cell Culture and Treatment: Plate cells (e.g., H9c2 cardiomyocytes) and grow to 70-80% confluency. Treat with CKD-712 at desired concentrations and time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

VEGF ELISA

This protocol outlines the quantification of VEGF in cell culture supernatants.

-

Sample Collection: Collect cell culture media from cells treated with CKD-712 and control vehicles. Centrifuge to remove cellular debris.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for VEGF overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer.

-

Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody for 1 hour at room temperature.

-

Wash the plate and add streptavidin-HRP conjugate for 30 minutes.

-

Wash the plate and add a TMB substrate solution.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

-

Data Analysis: Generate a standard curve and calculate the concentration of VEGF in the samples.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Cell Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Cell Treatment: After 24-48 hours, pre-treat the cells with CKD-712 for a specified time before stimulating with an NF-κB activator (e.g., LPS or TNF-α).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Conclusion

(1S)-1-(1-NAPHTHYLMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-6,7-DIOL HYDROBROMIDE (CKD-712) is a promising therapeutic candidate with a unique pharmacological profile. Its ability to modulate key signaling pathways involved in cell survival, angiogenesis, and inflammation underscores its potential for treating a variety of diseases, including cardiovascular disorders, non-healing wounds, and inflammatory conditions. This technical guide provides a foundation for further investigation into its therapeutic applications. Future research should focus on elucidating a detailed receptor binding profile, further defining its in vivo efficacy in various disease models, and optimizing its synthetic route for potential large-scale production.

References

Unraveling the Profile of CKD-712: A Deep Dive into its Biological Activity

Initial investigations into the biological activity of a compound designated as CKD-712 have not yielded publicly available data. Extensive searches of scientific literature and clinical trial databases did not identify a specific agent with this identifier.

This comprehensive technical guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of a therapeutic candidate. However, the absence of specific information on "CKD-712" prevents a detailed analysis of its mechanism of action, preclinical and clinical data.

It is possible that "CKD-712" may be an internal company designation for a compound that has not yet been disclosed in public forums or scientific publications. Alternatively, it could be a misnomer or a typographical error for a different therapeutic agent. For instance, a clinical trial for a compound named CTX-712, sponsored by Chordia Therapeutics, Inc., is currently underway for the treatment of Acute Myeloid Leukemia and Myelodysplastic Syndromes.[1] However, there is no information to suggest a direct link or similarity to a "CKD-712."

Given the lack of specific data, this guide will pivot to a broader discussion of therapeutic development in areas where a hypothetical "CKD-712" might be targeted, such as Chronic Kidney Disease (CKD), a field with significant ongoing research and development.[2][3][4][5]

The Landscape of Chronic Kidney Disease Research

Chronic Kidney Disease is a complex, progressive condition characterized by a gradual loss of kidney function over time. The underlying pathophysiology involves a multitude of factors, including inflammation, oxidative stress, and fibrosis. Current research efforts are focused on identifying novel therapeutic targets and developing innovative treatments to slow disease progression and manage complications.

Potential Mechanisms of Action in CKD

A therapeutic agent for CKD could hypothetically target several key pathways:

-

Inflammation and Fibrosis: Chronic inflammation is a hallmark of CKD, leading to the excessive deposition of extracellular matrix and subsequent fibrosis. A drug could aim to inhibit pro-inflammatory cytokines or signaling pathways involved in fibroblast activation.

-

Oxidative Stress: An imbalance between the production of reactive oxygen species and the body's antioxidant defenses contributes to cellular damage in the kidneys. Compounds with antioxidant properties or those that enhance endogenous antioxidant systems are of therapeutic interest.

-

Mineral and Bone Disorder: CKD disrupts the normal regulation of minerals like calcium and phosphorus, leading to bone disease and cardiovascular complications. Therapies targeting this aspect of CKD are crucial for patient management.

Hypothetical Experimental Protocols

Should information on CKD-712 become available, a thorough investigation of its biological activity would likely involve the following experimental approaches:

In Vitro Assays

-

Cell Viability and Cytotoxicity Assays: To determine the effect of the compound on various kidney cell types (e.g., proximal tubule cells, podocytes, mesangial cells).

-

Protocol: Cells would be cultured and treated with a range of concentrations of the compound. Cell viability would be assessed using assays such as MTT or LDH release.

-

-

Enzyme-Linked Immunosorbent Assays (ELISAs): To quantify the levels of inflammatory cytokines (e.g., TNF-α, IL-6) and fibrosis markers (e.g., TGF-β, collagen) in cell culture supernatants.

-

Protocol: Supernatants from treated and untreated cells would be collected and analyzed using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Western Blotting: To investigate the compound's effect on specific signaling proteins within pathways relevant to CKD.

-

Protocol: Cell lysates would be prepared, proteins separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against target proteins.

-

In Vivo Models

-

Animal Models of CKD: To evaluate the efficacy and safety of the compound in a living organism. Common models include the 5/6 nephrectomy model and diabetic nephropathy models.

-

Protocol: Animals would be subjected to the disease-inducing procedure and then treated with the compound or a vehicle control. Key parameters such as blood urea nitrogen (BUN), serum creatinine, and proteinuria would be measured over time. Histological analysis of kidney tissue would be performed at the end of the study.

-

Data Presentation and Visualization

In the absence of quantitative data for CKD-712, we can illustrate how such data would be presented.

Hypothetical Data Tables

Table 1: Effect of Compound X on Inflammatory Cytokine Secretion in Human Proximal Tubule Cells (HK-2)

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Vehicle Control | 500 ± 50 | 800 ± 75 |

| Compound X (1 µM) | 350 ± 40 | 600 ± 60 |

| Compound X (10 µM) | 200 ± 30 | 400 ± 50 |

Table 2: Renal Function Parameters in a Rat Model of CKD Treated with Compound Y

| Treatment Group | BUN (mg/dL) | Serum Creatinine (mg/dL) |

| Sham | 25 ± 5 | 0.5 ± 0.1 |

| CKD + Vehicle | 80 ± 10 | 1.8 ± 0.3 |

| CKD + Compound Y | 55 ± 8 | 1.2 ± 0.2 |

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that a therapeutic agent for CKD might modulate.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Experimental models for preclinical research in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological and Clinical Effects of Calciprotein Particles on Chronic Kidney Disease-Mineral and Bone Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redox Systems Biology in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UCSF Chronic Kidney Disease Trial → Expanding and Promoting Alternative Care and kNowledge in Decision-making Trial [clinicaltrials.ucsf.edu]

Ckd-712 therapeutic targets

An In-depth Technical Guide to the Therapeutic Targets of CKD-712

For Researchers, Scientists, and Drug Development Professionals

Introduction

CKD-712 is an investigational small molecule developed by Chong Kun Dang Pharmaceutical Corp. Chemically, it is (S)-1-(α-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, a higenamine derivative also referred to as YS 49[1]. Primarily investigated for its potent anti-inflammatory properties in the context of sepsis, emerging preclinical evidence suggests a broader therapeutic potential, including organ-protective effects relevant to kidney disease[2][3]. This document provides a comprehensive overview of the known therapeutic targets and mechanisms of action of CKD-712, with a focus on its potential applications in renal pathophysiology.

Core Therapeutic Targets and Mechanism of Action

CKD-712 exerts its pharmacological effects through the modulation of key signaling pathways involved in inflammation and cellular survival. The primary known targets are the NF-κB and Akt signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In pathological conditions, including sepsis and chronic kidney disease, hyperactivation of NF-κB leads to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules, driving tissue damage.

CKD-712 has been demonstrated to inhibit NF-κB activation triggered by lipopolysaccharide (LPS) during Toll-like receptor 4 (TLR4) signaling[1]. This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target genes. This mechanism is central to its anti-inflammatory effects observed in sepsis models[3]. In the context of kidney disease, where inflammation is a key driver of fibrosis and progressive renal damage, the inhibition of NF-κB represents a highly relevant therapeutic strategy.

Modulation of the Akt Signaling Pathway

The Akt (Protein Kinase B) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its role in inflammation is complex, and its modulation can have context-dependent effects.

CKD-712 has been shown to augment the activation of Akt during TLR4 signaling, particularly at lower concentrations. This enhanced Akt activation may contribute to the organ-protective effects of CKD-712 by promoting cell survival and mitigating apoptosis in tissues under inflammatory stress. However, at higher concentrations, CKD-712 has an inhibitory effect on Akt activation. This dual effect suggests a complex regulatory role that may be beneficial in fine-tuning the cellular response to inflammatory stimuli.

Downregulation of Cytosolic Phospholipase A2 (cPLA2)

Cytosolic phospholipase A2 (cPLA2) is an enzyme that catalyzes the release of arachidonic acid from membrane phospholipids. Arachidonic acid is a precursor for the synthesis of various pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.

Studies have shown that CKD-712 inhibits the lipopolysaccharide (LPS)-induced release of arachidonic acid in RAW 264.7 mouse monocyte cells by downregulating the expression of cPLA2. This action further contributes to the anti-inflammatory profile of CKD-712 by reducing the availability of a key substrate for the production of inflammatory mediators.

Quantitative Data

Currently, publicly available literature does not provide extensive quantitative data such as binding affinities (Ki, Kd) or IC50/EC50 values for the interaction of CKD-712 with its molecular targets. The following table summarizes the reported biological effects in preclinical models.

| Parameter | Model System | Treatment | Result | Reference |

| Survival Rate | LPS-induced sepsis in mice | CKD-712 (pretreatment) | Dose-dependent increase in survival rate | |

| Survival Rate | LPS-induced sepsis in mice | CKD-712 (1 and 4 hours post-LPS) | Significant increase in survival rate | |

| Serum GOT & GPT | Disseminated intravascular coagulation in rats | CKD-712 | Reduction in levels | |

| Serum BUN & Creatinine | Disseminated intravascular coagulation in rats | CKD-712 | Reduction in levels | |

| TNF-α & IL-6 | Disseminated intravascular coagulation in rats | CKD-712 | Decrease in blood levels | |

| NF-κB Translocation | Lung cells of rats with DIC | CKD-712 | Reduced translocation to the nuclei | |

| Leukocyte Infiltration | Lung and liver of rats with DIC | CKD-712 | Diminished infiltration |

Experimental Protocols

Assessment of NF-κB and Akt Activation in HEK293 Cells

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells expressing TLR4.

-

Treatment: Cells were pre-treated with CKD-712 for 1 hour before stimulation with lipopolysaccharide (LPS).

-

NF-κB Activation: Assessed using a promoter assay.

-

MAPK, IRF3, and Akt Activation: Measured by Western blotting to detect the phosphorylation status of ERK, JNK, p38, IRF3, and Akt.

-

Reference:

In Vivo Sepsis Models

-

LPS-Induced Sepsis in Mice: Mice were administered CKD-712 either before or after the injection of a lethal dose of LPS. Survival rates and body temperature were monitored.

-

Zymosan-Induced Endotoxemia in Mice: Therapeutic efficacy of CKD-712 was confirmed in this alternative model of sepsis.

-

Cecal Ligation and Puncture (CLP) in Mice: A surgical model of sepsis was used to further validate the therapeutic potential of CKD-712.

-

Reference:

Disseminated Intravascular Coagulation (DIC) Model in Rats

-

Model: DIC was induced in rats.

-

Organ Protection Assessment: Serum levels of glutamate-oxaloacetate transaminase (GOT), glutamate-pyruvate transferase (GPT), blood urea nitrogen (BUN), and creatinine were measured. Histological examination of the lung and liver was performed.

-

Anti-inflammatory Effect Assessment: Blood levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) were measured. NF-κB translocation in lung cells was assessed, and leukocyte infiltration into the lung and liver was quantified.

-

Reference:

Arachidonic Acid Release Assay in RAW 264.7 Cells

-

Cell Line: RAW 264.7 mouse monocyte cell line.

-

Treatment: Cells were treated with CKD-712 and stimulated with LPS.

-

Arachidonic Acid Release: The release of arachidonic acid was measured to determine the effect of CKD-712 on cPLA2 activity.

-

cPLA2 Expression: The expression level of cPLA2 was analyzed to understand the mechanism of inhibition.

-

Reference:

Signaling Pathway and Workflow Diagrams

References

- 1. CKD-712, (S)-1-(α-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, Inhibits the NF-κB Activation and Augments Akt Activation during TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. marketpublishers.com [marketpublishers.com]

- 3. Effects of the anti-sepsis drug, (S)-1-(α-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (CKD-712), on mortality, inflammation, and organ injuries in rodent sepsis models - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Core Signaling Pathways of CKD-712: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CKD-712, a synthesized tetrahydroisoquinoline alkaloid also known as (S)-1-(α-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, has emerged as a promising anti-inflammatory agent with potential therapeutic applications in sepsis and oncology. Developed by Chong Kun Dang Pharmaceutical Corp., this compound, an enantiomer of YS 49, exerts its biological effects by modulating a cascade of critical intracellular signaling pathways. This technical guide provides an in-depth exploration of the core signaling pathways influenced by CKD-712, presenting available quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.

Core Signaling Pathways Modulated by CKD-712

CKD-712 has been demonstrated to primarily interfere with key inflammatory and cell cycle regulation pathways. The principal signaling axes affected are the Nuclear Factor-kappa B (NF-κB), Akt (Protein Kinase B), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. Furthermore, it influences cell cycle progression and arachidonic acid metabolism.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. CKD-712 has been shown to be a potent inhibitor of this pathway. In studies utilizing HEK293 cells expressing Toll-like receptor 4 (TLR4), a key initiator of the innate immune response, CKD-712 demonstrated effective inhibition of NF-κB activation induced by lipopolysaccharide (LPS)[1].

Augmentation of Akt Signaling

The Akt signaling pathway is a critical regulator of cell survival and metabolism. Interestingly, CKD-712 exhibits a dual effect on Akt activation. At lower concentrations, it enhances Akt phosphorylation, while at higher concentrations, it shows an inhibitory effect. This suggests a potential immunomodulatory role for CKD-712[1]. In the context of myocardial ischemia-reperfusion injury, CKD-712 has been shown to protect cardiomyocytes by activating the PI3K/Akt pathway[2].

Inhibition of the JAK/STAT Pathway

The JAK/STAT signaling pathway is crucial for transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis. Research has indicated that CKD-712 can inhibit the JAK2/STAT1 pathway, contributing to its anti-inflammatory effects by decreasing the expression of inducible nitric oxide synthase (iNOS)[3][4].

Induction of G2/M Cell Cycle Arrest

In the context of oncology, CKD-712 has demonstrated anti-proliferative effects. Studies on A549 human lung cancer cells have shown that CKD-712 can induce cell cycle arrest at the G2/M phase. This is achieved by suppressing the expression of key cell cycle regulatory proteins, namely cyclin A, cyclin B, and CDK1.

Quantitative Data

Currently, publicly available quantitative data for CKD-712 is limited. The following table summarizes the available information. Further research is required to establish comprehensive dose-response relationships and inhibitory concentrations for various targets.

| Parameter | Value | Cell Line/System | Condition | Reference |

| NF-κB Inhibition | 50 µM | HEK293-TLR4 | LPS stimulation | |

| Cell Viability (IC50) | 100 µM (at 24 hrs) | HEK293-TLR4 | - | |

| Cell Proliferation Inhibition | Up to 60% at 30 µg/ml | A549 | 48 hr treatment | |

| iNOS and NO Induction | Dose-dependent prevention | Mouse lung tissue | LPS injection (10 mg/kg) | |

| Cell Invasion Inhibition | Dose-dependent | A549 | Matrigel invasion assay |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the characterization of CKD-712's effects on its target signaling pathways.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

-

Cell Culture and Transfection:

-

HEK293 cells stably expressing TLR4 are cultured in appropriate media.

-

Cells are transiently co-transfected with a firefly luciferase reporter plasmid under the control of an NF-κB responsive promoter and a Renilla luciferase plasmid for normalization.

-

-

Treatment and Stimulation:

-

Cells are pre-treated with varying concentrations of CKD-712 for a specified duration (e.g., 1 hour).

-

NF-κB activation is induced by stimulating the cells with LPS.

-

-

Luciferase Activity Measurement:

-

Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Western Blot Analysis for Phosphorylated Proteins (p-Akt, p-STAT1)

This technique is used to detect the phosphorylation status of specific proteins, indicating their activation state.

-

Cell Lysis and Protein Quantification:

-

Cells are treated with CKD-712 and the relevant stimulus.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-p-Akt, anti-p-STAT1).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The membrane is often stripped and re-probed with an antibody against the total protein to confirm equal loading.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Preparation and Fixation:

-

A549 cells are cultured and treated with CKD-712 for the desired time.

-

Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol to permeabilize the cell membrane.

-

-

Staining:

-

The fixed cells are washed to remove the ethanol.

-

Cells are incubated with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase to prevent staining of double-stranded RNA.

-

-

Flow Cytometry Analysis:

-

The fluorescence intensity of the PI-stained cells is measured using a flow cytometer.

-

The DNA content of the cells is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

CKD-712 is a multi-faceted compound that exerts its biological effects through the modulation of several key signaling pathways, primarily inhibiting pro-inflammatory responses and cell cycle progression. Its ability to target the NF-κB and JAK/STAT pathways underscores its potential as an anti-inflammatory agent, while its impact on the cell cycle highlights its promise in oncology. The dual-modulatory effect on the Akt pathway suggests a more complex, context-dependent mechanism of action that warrants further investigation. This technical guide provides a foundational understanding of the core signaling pathways of CKD-712 for researchers and drug development professionals. Future studies should focus on elucidating the precise molecular interactions, determining comprehensive quantitative pharmacological parameters, and further exploring its therapeutic potential in various disease models.

References

- 1. CKD-712, (S)-1-(α-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, Inhibits the NF-κB Activation and Augments Akt Activation during TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Unraveling the Nexus: A Technical Guide on Vascular Endothelial Growth Factor (VEGF) in Chronic Kidney Disease

Initial Research Note: A direct link between the specific compound "CKD-712" and the induction of Vascular Endothelial Growth Factor (VEGF) could not be established from the current body of scientific literature. However, the broader interplay between Chronic Kidney Disease (CKD) and VEGF is a subject of intensive research and holds significant implications for drug development professionals and scientists. This guide provides an in-depth exploration of the multifaceted role of VEGF in the pathophysiology of CKD, drawing upon established experimental models and clinical findings.

Executive Summary

Vascular Endothelial Growth Factor (VEGF) is a pivotal signaling protein that promotes the growth of new blood vessels. In the context of Chronic Kidney Disease (CKD), VEGF exhibits a paradoxical role, contributing to both protective and pathological processes. The integrity of the kidney's extensive vascular networks, including the glomerular and peritubular capillaries, is crucial for its normal function.[1][2] Loss of these capillaries is a hallmark of CKD progression towards end-stage renal disease.[2] While physiological levels of VEGF are essential for maintaining the glomerular filtration barrier and endothelial cell survival, its dysregulation is implicated in the progression of various kidney diseases.[3][4] This guide will dissect the complex functions of VEGF in CKD, detailing its signaling pathways, summarizing quantitative data from key studies, and outlining relevant experimental protocols.

The Dichotomous Role of VEGF in Chronic Kidney Disease

The influence of VEGF on CKD is not monolithic; it can be either beneficial or detrimental depending on the specific context and stage of the disease.

Pro-Fibrotic and Pro-Inflammatory Effects

In certain pathological states, such as early diabetic nephropathy, VEGF expression is upregulated. This overexpression can contribute to pathological angiogenesis and increased vascular permeability. Furthermore, VEGF can promote renal fibrosis by activating pro-inflammatory pathways. For instance, VEGF can stimulate the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1) through the NF-κB signaling pathway, facilitating inflammatory cell infiltration.

Anti-Fibrotic and Protective Effects

Conversely, reduced VEGF expression is associated with the rarefaction of peritubular capillaries, a key contributor to renal fibrosis and the progression of CKD. VEGF can exert anti-fibrotic effects by inhibiting the expression of Smad3 and microRNA-192, thereby suppressing TGF-β-induced epithelial-to-mesenchymal transition (EMT). Additionally, VEGF stimulates the production of nitric oxide (NO), which has anti-fibrotic properties. Therapeutic administration of VEGF has been shown to be protective in several animal models of kidney disease.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from studies investigating the role of VEGF in CKD.

Table 1: Changes in VEGF Levels and Renal Function Markers in Experimental CKD

| CKD Model | Species | Key Findings | Reference |

| Renovascular Disease | Swine | Decreased protein expression of VEGF in the ischemic kidney. | |

| Remnant Kidney Model | Rat | Strong correlation between the number of peritubular capillaries and tubular VEGF expression. | |

| Experimental Thrombotic Microangiopathy | Rat | Administration of VEGF increased peritubular capillary density and ameliorated fibrosis. |

Table 2: Circulating VEGF Levels in Human CKD Patients

| Patient Population | Key Findings | Reference |

| CKD Patients vs. Healthy Controls | Significantly higher VEGF protein levels in CKD patients. | |

| Patients with Chronic Renal Failure (CRF) | Markedly decreased numbers of endothelial progenitor cells (EPCs), which are involved in angiogenesis. | |

| Diabetic Nephropathy Patients | Increased plasma VEGF levels. |

Signaling Pathways of VEGF in Renal Fibrosis

The signaling pathways of VEGF in the kidney are complex and can lead to either pro-fibrotic or anti-fibrotic outcomes.

Caption: Dual signaling pathways of VEGF in renal fibrosis.

Detailed Experimental Protocols

This section provides an overview of methodologies commonly employed in the study of VEGF and CKD.

Induction of Chronic Kidney Disease in Animal Models

Objective: To create a reproducible model of CKD to study disease progression and therapeutic interventions.

Methodology: Swine Model of Renovascular Disease

-

Animal Model: Domestic pigs are utilized due to their anatomical and physiological similarities to humans.

-

Induction of CKD: A unilateral renal artery stenosis is created to induce chronic ischemia. This is often achieved by placing a constrictive device around the renal artery.

-

Observation Period: Animals are monitored for a period of several weeks (e.g., 14 weeks) to allow for the development of chronic kidney disease.

-

Assessment of Renal Function: Renal blood flow and glomerular filtration rate (GFR) are quantified using techniques such as contrast-enhanced multidetector computed tomography (MDCT).

-

Tissue Collection: At the end of the study period, kidneys are harvested for histological and molecular analysis.

Quantification of VEGF and Related Markers

Objective: To measure the expression levels of VEGF and other relevant angiogenic and inflammatory markers in renal tissue.

Methodology: Western Blotting

-

Protein Extraction: Renal tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard assay such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for VEGF (or other target proteins like Flk-1, a VEGF receptor).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using imaging software to determine the relative protein expression levels.

Assessment of Renal Fibrosis

Objective: To quantify the extent of fibrosis in the kidney.

Methodology: Histological Staining

-

Tissue Preparation: Kidney tissue is fixed in formalin, embedded in paraffin, and sectioned.

-

Staining:

-

Masson's Trichrome Stain: This stain is used to differentiate collagen fibers (which stain blue) from cytoplasm (red) and nuclei (dark brown/black), allowing for the visualization of fibrotic areas.

-

Sirius Red Staining: This method specifically stains collagen red under bright-field microscopy and can be used for quantitative analysis of collagen deposition.

-

-

Immunohistochemistry: Staining for markers of fibrosis such as alpha-smooth muscle actin (α-SMA) can be performed to identify activated myofibroblasts.

-

Image Analysis: Stained sections are imaged using a microscope, and the percentage of the fibrotic area is quantified using image analysis software.

Experimental Workflow for Studying Therapeutic Intervention in CKD

The following diagram illustrates a typical workflow for evaluating a therapeutic agent's effect on VEGF and renal function in a preclinical CKD model.

References

- 1. Targeting angiogenesis and lymphangiogenesis in kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of vascular endothelial growth factor in kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angiogenesis and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of VEGF in Kidney Development, Microvascular Maintenance and Pathophysiology of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Relationship Between CKD-712 and Heme Oxygenase-1 (HO-1) Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

CKD-712, a synthetic (S)-1-α-Naphthylmethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline alkaloid, has been identified as a potent anti-inflammatory agent with potential therapeutic applications in conditions such as sepsis. A critical aspect of its mechanism of action involves the induction of Heme Oxygenase-1 (HO-1), an enzyme with well-documented cytoprotective and anti-inflammatory properties. This technical guide delineates the core relationship between CKD-712 and HO-1 activation, summarizing key quantitative data, providing detailed experimental protocols, and visualizing the associated signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative findings regarding the effects of CKD-712 on HO-1 activation and its downstream anti-inflammatory effects, based on published research.

Table 1: Effect of CKD-712 on HO-1 and Inflammatory Mediators

| Parameter | Effect of CKD-712 | Cell Type | Stimulus | Notes |

| HO-1 Gene Expression | Induced | RAW 264.7 cells | Lipopolysaccharide (LPS) | HO-1 induction is a key component of CKD-712's anti-inflammatory action. |

| iNOS Protein Expression | Strongly Inhibited | RAW 264.7 cells | Lipopolysaccharide (LPS) | This inhibition is dependent on HO-1 activation. |

| Nitric Oxide (NO) Production | Greatly Prevented | In vivo (LPS-injected mice) | Lipopolysaccharide (LPS) | Correlates with the inhibition of iNOS. |

| COX-2 Protein Expression | Weakly Inhibited | RAW 264.7 cells | Lipopolysaccharide (LPS) | Demonstrates preferential inhibition of the iNOS pathway. |

| Prostaglandin E2 (PGE2) Production | Slightly Affected | In vivo (LPS-injected mice) | Lipopolysaccharide (LPS) | Consistent with the weak inhibition of COX-2. |

Table 2: Role of HO-1 in the Mechanism of CKD-712

| Experimental Condition | Effect on CKD-712's Inhibition of iNOS | Key Takeaway |

| Silencing of HO-1 by siRNA | Inhibition was prevented | This directly demonstrates that the iNOS-inhibitory effect of CKD-712 is mediated by HO-1. |

Signaling Pathways

The anti-inflammatory effects of CKD-712, particularly its preferential inhibition of iNOS, are mediated through a signaling cascade involving HO-1 and the JAK-2/STAT-1 pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of CKD-712 and HO-1 activation.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for NO assay).

-

Allow cells to adhere for 24 hours.

-

Pre-treat cells with varying concentrations of CKD-712 for 1 hour.

-

Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for protein expression analysis).

-

Western Blot Analysis for HO-1, iNOS, and Phospho-STAT-1

-

Cell Lysis:

-

After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

-

Rabbit anti-HO-1

-

Rabbit anti-iNOS

-

Rabbit anti-phospho-STAT-1 (Tyr701)

-

Rabbit anti-STAT-1

-

Mouse anti-β-actin (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an Enhanced Chemiluminescence (ECL) detection system.

Nitric Oxide (NO) Production Assay

-

Principle: Measure the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.

-

Procedure:

-

Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each supernatant sample.

-

Incubate the mixture for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Conclusion

The available evidence strongly indicates that CKD-712 exerts its anti-inflammatory effects, at least in part, through the induction of Heme Oxygenase-1. This induction leads to the subsequent inhibition of the JAK-2/STAT-1 signaling pathway, resulting in a preferential and potent suppression of iNOS expression and nitric oxide production. This targeted mechanism highlights CKD-712 as a promising candidate for further investigation in the treatment of inflammatory diseases. The protocols and data presented in this guide provide a foundational framework for researchers and scientists in the field of drug development to further explore the therapeutic potential of CKD-712 and its interaction with the HO-1 pathway.

An In-depth Technical Guide on CKD-712 (Lobeglitazone) and its Interplay with the PI3K/Akt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

CKD-712, commercially known as Lobeglitazone, is a novel thiazolidinedione (TZD) that primarily functions as a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1][2] Its principal therapeutic application is in the management of type 2 diabetes mellitus, where it enhances insulin sensitivity.[1] While the canonical mechanism of Lobeglitazone is well-established to be mediated through PPARγ activation and the subsequent transcriptional regulation of genes involved in glucose and lipid metabolism, emerging evidence suggests a more complex signaling profile that includes interactions with other critical intracellular pathways.[3][4] This technical guide provides a comprehensive overview of the core mechanism of CKD-712 and delves into its documented interplay with the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a central node in cellular growth, proliferation, and metabolism. This document synthesizes available preclinical data, details relevant experimental methodologies, and presents signaling pathway diagrams to elucidate the current understanding of Lobeglitazone's molecular actions.

Core Mechanism of Action: PPARγ Agonism

Lobeglitazone exerts its primary effects by binding to and activating PPARγ, a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Upon activation by Lobeglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of numerous genes integral to glucose and lipid homeostasis, leading to improved insulin sensitivity in key metabolic tissues such as adipose tissue, skeletal muscle, and the liver.

A key outcome of PPARγ activation by Lobeglitazone is the upregulation of glucose transporter type 4 (GLUT4), which facilitates the uptake of glucose into muscle and fat cells, thereby lowering blood glucose levels. Additionally, Lobeglitazone influences lipid metabolism by promoting the differentiation of preadipocytes into mature adipocytes, which enhances the storage of lipids in adipose tissue and reduces circulating free fatty acids.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Lobeglitazone and Its Therapeutic Benefits: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Lobeglitazone Sulfate? [synapse.patsnap.com]

- 4. The Antidiabetic Drug Lobeglitazone Protects Mice From Lipogenesis-Induced Liver Injury via Mechanistic Target of Rapamycin Complex 1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Angiogenesis in Chronic Kidney Disease: A Technical Overview

Disclaimer: Initial searches for the compound "CKD-712" in the context of angiogenesis did not yield specific results. The following technical guide focuses on the broader, yet critical, topic of the role of angiogenesis in Chronic Kidney Disease (CKD), based on available scientific literature.

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the molecular mechanisms, experimental evaluation, and complex signaling pathways governing angiogenesis in the context of CKD.

Introduction: The Angiogenic Balance in Renal Health and Disease

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process crucial for embryonic development, wound healing, and tissue repair.[1] In the kidney, a highly vascularized organ, a delicate balance of pro- and anti-angiogenic factors is essential for maintaining the intricate microvasculature of the glomeruli and peritubular capillaries.[2][3] Chronic Kidney Disease (CKD) is characterized by a progressive loss of kidney function and is often associated with significant alterations in this angiogenic balance.[4][5]

The progression of CKD involves a complex interplay of factors that can either promote or inhibit angiogenesis, leading to a dysregulated vascular environment. This dysregulation contributes to pathological processes such as capillary rarefaction, hypoxia, inflammation, and fibrosis, which are hallmarks of advancing kidney disease. Understanding the molecular players and signaling pathways that control angiogenesis in CKD is therefore paramount for the development of novel therapeutic strategies.

Key Signaling Pathways in CKD-Associated Angiogenesis

The vascular endothelium is a key player in the pathogenesis of CKD-related complications. Several signaling pathways are implicated in the dysregulated angiogenesis observed in CKD.

The Dual Role of Vascular Endothelial Growth Factor (VEGF)

Vascular Endothelial Growth Factor (VEGF), particularly VEGF-A, is a potent pro-angiogenic factor that plays a critical and complex role in the kidney.

-

Physiological Role: In a healthy kidney, VEGF produced by podocytes is crucial for the survival of endothelial cells and the maintenance of the glomerular filtration barrier's unique fenestrated structure. It also supports the integrity of peritubular capillaries.

-

Pathophysiological Role: The role of VEGF in CKD is context-dependent and appears to be a double-edged sword.

-

Protective Effects: In some animal models of kidney disease, VEGF expression is decreased, and the administration of VEGF has shown protective effects by preserving the microvasculature.

-

Deleterious Effects: Conversely, in conditions like diabetic nephropathy, VEGF levels are often elevated. Overexpression of VEGF can promote pathological angiogenesis, increase vascular permeability, and exacerbate inflammation and fibrosis. Inhibition of VEGF signaling in cancer patients has been observed to cause renal side effects, including proteinuria and hypertension, further highlighting the need for balanced VEGF activity.

-

The downstream signaling of VEGF is primarily mediated through its receptor, VEGFR-2, activating pathways such as PI3K/Akt, which promotes endothelial cell survival.

Other Key Angiogenic Modulators

Beyond VEGF, other factors play significant roles:

-

Angiopoietins (Ang): Ang-1 promotes vessel maturation and stability, while Ang-2 often acts as its antagonist, promoting vessel destabilization. An imbalance in the Ang-1/Ang-2 ratio is observed in CKD and contributes to endothelial dysfunction.

-

Transforming Growth Factor-β (TGF-β): TGF-β1 is a key pro-fibrotic cytokine that can induce endothelial-to-mesenchymal transition (EndMT), a process where endothelial cells acquire a mesenchymal phenotype and contribute to fibrosis.

-

Hypoxia-Inducible Factors (HIFs): In the hypoxic environment of a diseased kidney, HIFs can be stabilized, leading to the upregulation of pro-angiogenic genes like VEGF. However, in some CKD contexts, particularly diabetic kidney disease, HIF activation may be blunted, leading to an inadequate angiogenic response.

Quantitative Data: Angiogenic Biomarkers in CKD

Studies have identified several circulating biomarkers of angiogenesis that are altered in CKD patients compared to healthy controls. The following table summarizes findings from a study analyzing plasma proteins in CKD patients.

| Biomarker Category | Specific Protein | Fold Change (CKD vs. Healthy) | Implication in CKD |

| Pro-Angiogenic Factors | VEGF-D | Significantly Higher | Associated with mortality in cardiovascular disease. |

| Ephrin A2 (EFNA2) | Significantly Higher | Involved in Ephrin receptor signaling, a key pathway activated in CKD. | |

| Ephrin A4 (EFNA4) | Significantly Higher | Part of the activated Ephrin signaling pathway. | |

| Ephrin B2 (EFNB2) | Significantly Higher | Contributes to vascular development and remodeling. | |

| Binding Proteins | IGFBP-6 | Significantly Higher | Modulates the activity of Insulin-like Growth Factors (IGFs). |

| Anti-Angiogenic Factors | Endostatin | Significantly Higher | A fragment of collagen XVIII with anti-angiogenic properties. |

Data summarized from Bjornstad et al. (2021). The study utilized an aptamer-based assay to analyze the plasma proteome.

Experimental Protocols for Assessing Angiogenesis

Evaluating the pro- or anti-angiogenic potential of novel compounds or understanding the mechanisms of vascular dysfunction in CKD requires robust and reproducible assays.

In Vitro: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix. It is a rapid and quantitative method to measure in vitro angiogenesis.

Principle: Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are seeded onto a gel of basement membrane extract (BME), like Matrigel. In the presence of pro-angiogenic stimuli, the cells will migrate, align, and differentiate to form a network of tubules. The extent of tube formation (e.g., number of branches, total tube length) can be quantified using microscopy and image analysis software.

Detailed Protocol:

-

Preparation:

-

Thaw growth factor-reduced BME on ice overnight.

-

Pre-chill a 96-well plate and pipette tips at 4°C for at least 30 minutes to prevent premature gelation of the BME.

-

-

Plate Coating:

-

Using the pre-chilled tips, carefully add 50 µL of BME to each well of the chilled 96-well plate. Avoid introducing air bubbles.

-

Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.

-

-

Cell Seeding:

-

Culture HUVECs to ~80% confluency. Harvest the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).

-

Resuspend the cells in the desired experimental medium (e.g., basal medium containing the test compound or control vehicle).

-

Seed 1-2 x 10⁴ HUVECs in 100-150 µL of medium onto the surface of the solidified BME gel in each well.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator.

-

Tube formation typically occurs within 2-12 hours. The optimal time point should be determined empirically.

-

-

Visualization and Quantification:

-

Visualize the tube network using an inverted phase-contrast microscope.

-

Alternatively, cells can be pre-labeled with a fluorescent dye (e.g., Calcein AM) for fluorescent imaging.

-

Capture images at 4x or 10x magnification.

-

Quantify angiogenesis by measuring parameters such as the number of nodes/junctions, the number of meshes/loops, and the total tube length using software like ImageJ with an angiogenesis analysis plugin.

-

In Vivo: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis. The CAM is the highly vascularized extraembryonic membrane of a chick embryo, which serves as an ideal environment to observe the formation of new blood vessels in response to stimuli.

Principle: A test substance, embedded in a carrier matrix (e.g., Matrigel or a filter disc), is applied directly onto the CAM of a developing chick embryo. The angiogenic or anti-angiogenic response is evaluated by observing changes in the vasculature surrounding the implant after a period of incubation.

Detailed Protocol:

-

Egg Preparation:

-

Obtain fertilized chicken eggs and incubate them at 37°C with ~60% humidity in a rotating incubator for 3 days.

-

-

Window Creation (Day 3):

-

Wipe the eggshell with 70% ethanol.

-

Create a small hole in the blunt end of the egg to detach the CAM from the shell.

-

Carefully cut a 1-2 cm² window in the shell over the embryo, avoiding damage to the underlying membrane.

-

Seal the window with sterile adhesive tape and return the egg to a stationary incubator.

-

-

Sample Application (Day 10):

-

Prepare the test substance. For example, a compound can be mixed with Matrigel or loaded onto a sterile filter disc. A negative control (vehicle) and a positive control (e.g., VEGF) should be included.

-

Open the window and gently place the carrier containing the test substance onto the CAM, preferably over a region with fewer large vessels.

-

-

Incubation:

-

Reseal the window and incubate the eggs for another 48-72 hours.

-

-

Analysis (Day 12 or 13):

-

Re-open the window and observe the CAM.

-

The angiogenic response can be scored qualitatively (e.g., "spoke-wheel" pattern of new vessels converging on the implant) or quantitatively.

-

For quantitative analysis, acquire images of the CAM using a stereomicroscope.

-

Measure parameters such as the number of new blood vessel branch points, total vessel length, or vessel density within a defined radius around the implant.

-

Conclusion and Future Directions

The role of angiogenesis in Chronic Kidney Disease is multifaceted and represents a significant challenge and opportunity for therapeutic intervention. The dysregulation of key signaling molecules like VEGF contributes to the progression of renal pathology, yet their baseline physiological functions are essential for kidney health. This delicate balance suggests that therapeutic strategies should aim not for broad pro- or anti-angiogenic effects, but for the restoration of vascular homeostasis.

Future research should focus on elucidating the precise context-dependent mechanisms of angiogenic signaling in different stages and etiologies of CKD. The use of advanced in vitro and in vivo models, combined with proteomic and genomic analyses of patient samples, will be crucial for identifying novel therapeutic targets and developing targeted modulators that can normalize the renal microenvironment without causing adverse effects.

References

- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of vascular endothelial growth factor in kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of VEGF in Kidney Development, Microvascular Maintenance and Pathophysiology of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angiogenesis and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angiogenesis and chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cardioprotective Effects of CKD-712 (Lobeglitazone): A Technical Review of a Novel PPARγ Agonist

Executive Summary: CKD-712, chemically known as Lobeglitazone, is a novel thiazolidinedione (TZD) that functions as a potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. Primarily developed for the management of type 2 diabetes mellitus (T2DM), a growing body of evidence suggests that Lobeglitazone possesses significant cardioprotective properties. Large-scale clinical observational studies have associated its use with a reduced risk of major adverse cardiovascular events in high-risk patient populations. The primary mechanism is believed to be mediated through the activation of the AMP-activated protein kinase (AMPK) and endothelial nitric oxide synthase (eNOS) signaling pathway, a known downstream effect of PPARγ activation that enhances vascular function and mitigates ischemia-reperfusion injury. This technical guide synthesizes the available clinical data and elucidates the proposed molecular mechanisms and standard preclinical methodologies for evaluating the cardioprotective effects of CKD-712.

Introduction

Lobeglitazone (CKD-712) is a third-generation thiazolidinedione designed to improve insulin sensitivity with high affinity and selectivity for the PPARγ nuclear receptor.[1][2] While its glycemic control efficacy is well-established, its pleiotropic effects on the cardiovascular system are of significant interest to researchers. Unlike earlier TZDs, which faced scrutiny over cardiovascular safety, Lobeglitazone has demonstrated a favorable profile in clinical settings.[3][4] Ischemic heart disease and subsequent myocardial infarction remain a leading cause of mortality, making novel therapeutic agents that can protect cardiac tissue from ischemic injury a critical unmet need. This document provides a detailed overview of the clinical evidence, molecular pathways, and experimental models relevant to the cardioprotective effects of Lobeglitazone.

Clinical Evidence of Cardioprotective Effects

While dedicated preclinical studies on Lobeglitazone in acute myocardial infarction models are not yet widely published, a large-scale nationwide nested case-control study from Korea provides compelling clinical evidence of its cardioprotective benefits. The study evaluated the secondary prevention of cardiovascular complications in T2DM patients with a history of ischemic stroke.

The results indicated that treatment with Lobeglitazone was significantly associated with a lower risk for the primary composite outcome of recurrent stroke, myocardial infarction (MI), and all-cause mortality, with an efficacy comparable to the established TZD, Pioglitazone.[3]

| Outcome | Treatment Group | Adjusted Odds Ratio (aOR) | 95% Confidence Interval (CI) | p-value | Reference |

| Primary Composite Outcome | Lobeglitazone | 0.74 | 0.61 - 0.90 | 0.002 | |

| (Recurrent Stroke, MI, All-Cause Death) | Pioglitazone | 0.71 | 0.64 - 0.78 | <0.001 | |

| Safety Outcome: Heart Failure | Lobeglitazone | 0.90 | 0.66 - 1.22 | 0.492 |

Table 1: Summary of quantitative outcomes from a nationwide nested case-control study on Lobeglitazone for secondary cardiovascular prevention in T2DM patients post-ischemic stroke.

Proposed Molecular Mechanism of Cardioprotection

The cardioprotective effects of thiazolidinediones, including Lobeglitazone, are believed to extend beyond glycemic control and involve direct actions on the cardiovascular system. The central mechanism involves the activation of the AMPK–eNOS signaling cascade, which is critical for cellular energy homeostasis, endothelial function, and cellular survival during ischemic stress.

Mechanism Steps:

-

PPARγ Activation: Lobeglitazone binds to and activates PPARγ, a nuclear receptor that regulates gene expression related to glucose and lipid metabolism.

-

Adiponectin Upregulation: PPARγ activation is known to increase the secretion of adiponectin, an adipokine with potent insulin-sensitizing, anti-inflammatory, and cardioprotective effects.

-

AMPK Phosphorylation: Adiponectin binds to its receptors (AdipoR1/R2) on cardiomyocytes and endothelial cells, leading to the phosphorylation and activation of AMP-activated protein kinase (AMPK).

-

eNOS Activation: Activated AMPK subsequently phosphorylates endothelial nitric oxide synthase (eNOS) at its activating site (Ser1177).

-

Nitric Oxide (NO) Production: Phosphorylated eNOS increases the production of nitric oxide (NO). NO is a powerful vasodilator that improves coronary blood flow, reduces platelet aggregation, and inhibits inflammation and apoptosis, thereby protecting the myocardium from ischemia-reperfusion injury.

Experimental Protocols for Preclinical Evaluation

To definitively characterize the cardioprotective effects of Lobeglitazone against acute myocardial ischemia-reperfusion (I/R) injury, a standardized preclinical animal model is required. The rat model of myocardial infarction induced by coronary artery ligation is the most common and well-characterized approach.

Animal Model and Surgical Procedure

-

Animal Model: Male Sprague-Dawley rats (250-300g) are typically used. Animals are housed under standard conditions with free access to food and water.

-

Anesthesia: Anesthesia is induced and maintained using a combination of injectable agents (e.g., ketamine/xylazine) or inhalational anesthetics (e.g., isoflurane) to ensure a stable surgical plane.

-

Surgical Induction of Myocardial I/R:

-

Animals are intubated and mechanically ventilated.

-

A left thoracotomy is performed to expose the heart.

-

The pericardium is opened, and the left anterior descending (LAD) coronary artery is identified.

-

A 6-0 silk suture is passed underneath the LAD artery.

-

Ischemia Phase: The LAD is occluded by tightening the suture. Successful occlusion is confirmed by the immediate appearance of myocardial blanching (paleness) in the downstream region. The occlusion is maintained for a standard duration, typically 30 minutes.

-

Reperfusion Phase: The suture is released to allow blood flow to return to the previously ischemic tissue. The chest is closed in layers, and the animal is allowed to recover. Reperfusion is typically allowed for 2 to 24 hours for analysis of acute injury or for several weeks for analysis of long-term remodeling.

-

Drug Administration

-

Treatment Groups: Animals would be randomized into several groups:

-

Sham (thoracotomy without LAD ligation)

-

Control (I/R + Vehicle)

-

Lobeglitazone (I/R + Lobeglitazone at various doses, e.g., 0.1, 0.3, 1 mg/kg)

-

-

Administration: Lobeglitazone or vehicle is typically administered orally (p.o.) via gavage for a set period (e.g., 7-14 days) prior to the I/R surgery to ensure steady-state drug levels.

Assessment of Cardioprotective Efficacy

-

Infarct Size Measurement: At the end of the reperfusion period, the heart is excised. The LAD is re-occluded, and the aorta is perfused with Evans blue dye to delineate the non-ischemic area (blue) from the ischemic area at risk (AAR, unstained). The heart is then sliced and incubated in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution. TTC stains viable myocardium red, leaving the infarcted tissue pale white. The infarct size is calculated as a percentage of the AAR.

-